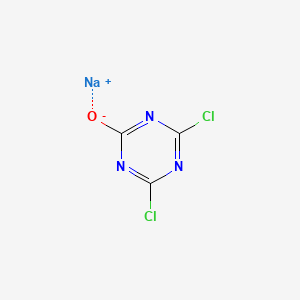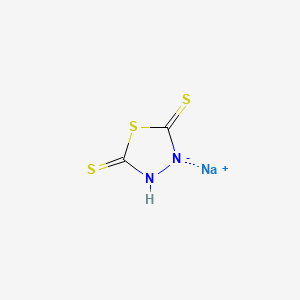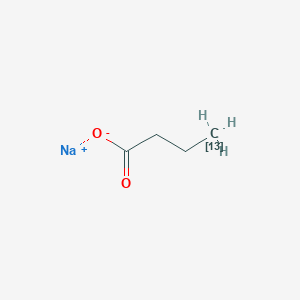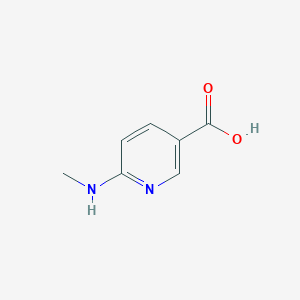
5-Nitro-2-(trifluoromethyl)pyridin-4-ol
Übersicht
Beschreibung
5-Nitro-2-(trifluoromethyl)pyridin-4-ol (5-NFMP) is a compound with a wide range of applications in the field of scientific research. It is a colorless liquid with a boiling point of 101.2 °C and a melting point of -9.8 °C. 5-NFMP is widely used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects. The compound has also been used in the development of new drugs and in the study of the mechanism of action of drugs.
Wissenschaftliche Forschungsanwendungen
-
Agrochemicals
- Summary of Application : TFMP derivatives are key structural ingredients in the development of many agrochemical compounds . They are used in the protection of crops from pests .
- Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
-
Pharmaceuticals
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : Similar to agrochemicals, the synthesis of TFMP derivatives for pharmaceutical applications is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Catalysis
- Summary of Application : TFMP derivatives have useful applications in catalysis .
- Methods of Application : The specific methods of application in catalysis can vary widely depending on the reaction being catalyzed. Typically, the TFMP derivative would be used as a ligand to a metal catalyst, influencing the reactivity and selectivity of the catalyst .
- Results or Outcomes : The use of TFMP derivatives in catalysis can lead to more efficient and selective reactions .
-
Molecular Recognition
- Summary of Application : TFMP derivatives can be used in molecular recognition processes .
- Methods of Application : In molecular recognition, the TFMP derivative could be part of a larger molecule that is designed to interact with a specific target molecule .
- Results or Outcomes : The use of TFMP derivatives in molecular recognition can lead to the development of new sensors, switches, and other molecular devices .
-
Natural Product Synthesis
- MALDI-MS Imaging
- Summary of Application : A novel matrix called 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) has been reported for use in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging of endogenous metabolites in rat liver and brain tissues .
- Methods of Application : The specific methods of application in MALDI-MS imaging can vary widely depending on the tissue being imaged and the metabolites being targeted. Typically, the HNTP matrix would be applied to the tissue sample, which is then irradiated with a laser to produce ions for mass spectrometry .
- Results or Outcomes : The use of HNTP in MALDI-MS imaging can lead to improved detection and imaging of endogenous metabolites in tissues .
Eigenschaften
IUPAC Name |
5-nitro-2-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)5-1-4(12)3(2-10-5)11(13)14/h1-2H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKVNBMMOVZQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625280 | |
| Record name | 5-Nitro-2-(trifluoromethyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(trifluoromethyl)pyridin-4-ol | |
CAS RN |
438554-44-0 | |
| Record name | 5-Nitro-2-(trifluoromethyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1602973.png)


![6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B1602980.png)

![N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B1602982.png)


